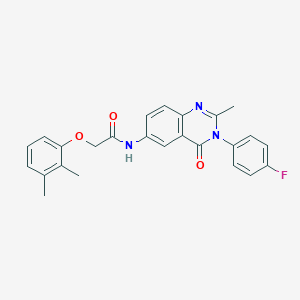

![molecular formula C16H8F3N3OS2 B2934737 N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1421532-49-1](/img/structure/B2934737.png)

N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

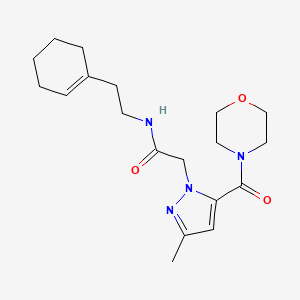

“N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide” is a compound that belongs to the benzothiazole class . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .Chemical Reactions Analysis

The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Antimicrobial Applications

N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide derivatives have been studied for their antimicrobial properties. Compounds with the benzo[d]thiazole scaffold demonstrate promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. Some molecules in this class have shown higher potency than reference drugs against these pathogens. The antibacterial activity is more pronounced against Gram-positive strains, with certain derivatives exhibiting significant growth inhibitory effects (Bikobo et al., 2017).

Anticorrosive Properties

Benzothiazole derivatives have also been identified as effective corrosion inhibitors for steel in acidic environments. Their corrosion inhibition efficiency has been investigated using electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss methods. These compounds offer enhanced stability and higher inhibition efficiencies, suggesting their potential as protective agents against steel corrosion. The inhibitors can be adsorbed onto surfaces via both physical and chemical means, providing a dual mechanism for corrosion protection (Hu et al., 2016).

Applications in Materials Science

In the realm of materials science, benzothiazole and its derivatives have been utilized to create highly delocalized radicals that are air stable and exhibit good reversible electrochemical behavior. These properties make them suitable for developing multifunctional materials. The creation of these materials involves sophisticated chemical synthesis techniques, highlighting the versatility of benzothiazole derivatives in advancing materials science (Berezin et al., 2012).

Synthesis and Structural Analysis

Efforts in synthetic chemistry have led to the development of efficient procedures for the synthesis of benzothiazole derivatives. These procedures are crucial for large-scale applications, particularly in the creation of compounds with potential applications in stem cell research and regenerative medicine. The structural analysis of these compounds, including X-ray crystallography, provides insights into their molecular geometry and conformation, which are essential for understanding their interactions and potential applications (Ries et al., 2013).

Mécanisme D'action

Target of Action

Thiazoles, the core structure of this compound, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets would depend on the exact biological activity being exhibited.

Mode of Action

Thiazole derivatives are known to interact with various biological targets through different mechanisms, such as inhibition of enzymes, interaction with receptors, or disruption of cell membranes . The exact mode of action would depend on the specific biological activity and the target involved.

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways depending on their specific biological activity . For instance, some thiazole derivatives can inhibit key enzymes in bacterial cell wall synthesis, leading to antibacterial activity. Others might interact with receptors involved in inflammatory responses, leading to anti-inflammatory activity.

Result of Action

Based on the known biological activities of thiazole derivatives, it can be speculated that the compound might have effects such as inhibition of bacterial growth, reduction of inflammation, or induction of cell death in tumor cells .

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F3N3OS2/c17-16(18,19)8-4-3-7-11-12(8)21-15(25-11)22-13(23)14-20-9-5-1-2-6-10(9)24-14/h1-7H,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGNCHHXKUSYSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NC4=C(C=CC=C4S3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetamidophenyl)-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetamide](/img/structure/B2934657.png)

![(7R)-7-Methyl-6-azaspiro[3.4]octan-5-one](/img/structure/B2934659.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934667.png)

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2934668.png)

![2-(9'-Bromo-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2934674.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)benzoic acid](/img/structure/B2934676.png)